molecular formula C16H9Cl2F3NNaO2 B12672864 Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4,dichlorophenyl)acrylate CAS No. 94133-72-9

Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4,dichlorophenyl)acrylate

Cat. No.: B12672864
CAS No.: 94133-72-9
M. Wt: 398.1 g/mol
InChI Key: CSGSUENSBZWLQF-UHPXVVQNSA-M
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Description

Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate is a structurally complex acrylate derivative featuring two distinct aromatic systems: a 2-amino-4-(trifluoromethyl)phenyl group and a 2,4-dichlorophenyl moiety.

Properties

CAS No.

94133-72-9

Molecular Formula

C16H9Cl2F3NNaO2

Molecular Weight

398.1 g/mol

IUPAC Name

sodium;(Z)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C16H10Cl2F3NO2.Na/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21;/h1-7H,22H2,(H,23,24);/q;+1/p-1/b12-5-;

InChI Key

CSGSUENSBZWLQF-UHPXVVQNSA-M

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)N)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of 2-amino-4-(trifluoromethyl)benzoic acid through a nitration reaction followed by reduction.

    Coupling Reaction: The intermediate is then coupled with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylate.

    Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acrylate moiety, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from the acrylate moiety.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and coatings.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Electronics: Its unique electronic properties make it suitable for use in electronic devices, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Attributes:

  • Core Structure : Acrylate backbone enabling conjugation and reactivity.
  • Substituents: 2-Amino-4-(trifluoromethyl)phenyl: The electron-withdrawing –CF₃ group increases electrophilicity, while the amino (–NH₂) group allows hydrogen bonding and functionalization. 2,4-Dichlorophenyl: Chlorine atoms enhance lipophilicity and resistance to metabolic degradation.

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are best contextualized through comparisons with acrylate derivatives and halogenated aromatic compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Key Differences from Target Compound References
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate Methyl ester, lacks –CF₃ group Agrochemical (pesticidal) Reduced electrophilicity due to absence of –CF₃; lower solubility in polar solvents
Methyl (E)-3-[2-Amino-4-(trifluoromethyl)phenyl]acrylate Methyl ester, retains –CF₃ but lacks Cl Anti-inflammatory research Higher lipophilicity but reduced halogen-mediated stability
(Z)-2-Cyano-N-(2,4-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide Cyano group replaces acrylate oxygen Insecticidal (e.g., Plutella xylostella) Enhanced binding affinity due to cyano group; altered hydrolysis stability
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate Ethyl ester, difluorophenoxy substitution Anticancer, antimicrobial Increased steric hindrance; altered metabolic pathways
3-(3,6-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid Carboxylic acid, difluoromethoxy group Pharmacological (enzyme inhibition) Higher acidity; potential for salt formation unlike sodium derivative

Key Insights from Comparisons:

Role of Halogenation :

  • Chlorine (in 2,4-dichlorophenyl) enhances lipophilicity and biostability , critical for agrochemical persistence .
  • Fluorine (e.g., –CF₃) improves electrophilicity and metabolic resistance , often enhancing target binding in pharmaceuticals .

Functional Group Impact: Sodium vs. Ester Groups: The sodium salt form improves water solubility, facilitating formulation in liquid pesticides or injectable drugs, whereas ester derivatives (e.g., methyl, ethyl) are more lipophilic, favoring membrane penetration . Amino Group: The –NH₂ substituent enables hydrogen bonding with biological targets (e.g., enzyme active sites), a feature shared with Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate but absent in non-amino analogs .

Biological Activity: Compounds with dual halogenation (Cl and –CF₃) exhibit broader-spectrum activity. For example, the target sodium salt’s combination of –CF₃ and Cl may synergistically enhance insecticidal efficacy compared to mono-halogenated analogs . Cyanated derivatives (e.g., ) show higher specificity in target binding but may suffer from reduced environmental stability due to hydrolytic susceptibility .

Agrochemical Potential:

  • The compound’s dichlorophenyl and trifluoromethyl groups align with structural motifs in commercial pesticides (e.g., sulfentrazone, imazalil), which target insect nervous systems or fungal cytochrome P450 enzymes .
  • Comparative Advantage : Its sodium salt form offers formulation flexibility (e.g., aqueous sprays) over ester-based competitors, which require organic solvents .

Pharmaceutical Relevance:

  • The –CF₃ group is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
  • Challenges : Sodium salts may face rapid renal clearance compared to prodrug esters, necessitating controlled-release formulations .

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